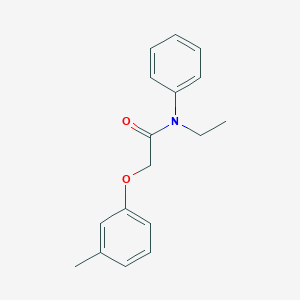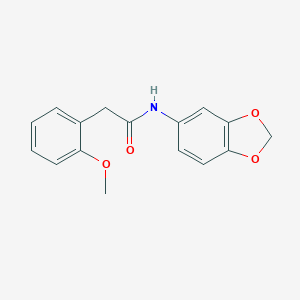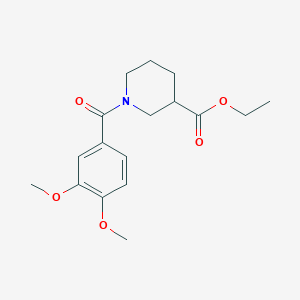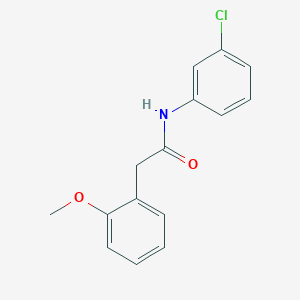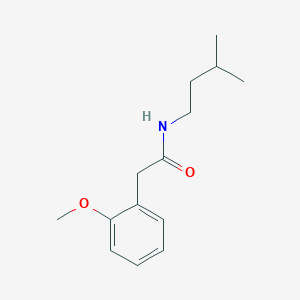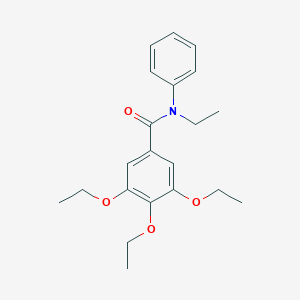![molecular formula C19H13N5OS B261957 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolo-thiadiazoles and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound acts by interacting with specific molecular targets in the body, such as enzymes and receptors. This interaction leads to the modulation of various biological pathways, resulting in the observed biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological activity of interest. For instance, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antimicrobial activity by disrupting bacterial cell membranes. Additionally, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. This compound can be tested for various applications, including antitumor, antimicrobial, and anti-inflammatory activities, among others. However, one of the limitations of using this compound is its moderate yield and purity, which can affect the reproducibility of the results.
Future Directions
There are several future directions for the research on 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential areas of interest is the development of this compound as a therapeutic agent for neurological disorders. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further research can be conducted to elucidate the mechanism of action of this compound and identify its molecular targets in the body.
Synthesis Methods
The synthesis of 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 2-naphthol, 2-pyridinecarboxaldehyde, and 4-amino-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the product is moderate, and the purity can be improved by using different purification techniques.
Scientific Research Applications
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. This compound has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C19H13N5OS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(naphthalen-2-yloxymethyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5OS/c1-2-6-14-11-15(9-8-13(14)5-1)25-12-17-23-24-18(21-22-19(24)26-17)16-7-3-4-10-20-16/h1-11H,12H2 |
InChI Key |
ZRXOASGZLPXQLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
